1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol
Description
1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decan-2-ol (CAS 359842-08-3) is a nitrogen-rich heterocyclic compound with a hydroxyl functional group appended to its adamantane-like tetraazatricyclic core. Its molecular formula is C₆H₁₂N₄O, distinguishing it from the parent compound hexamethylenetetramine (HMTA, CAS 100-97-0) by the addition of a hydroxyl group.
Properties
CAS No. |
359842-08-3 |
|---|---|
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-ol |
InChI |
InChI=1S/C6H12N4O/c11-6-9-2-7-1-8(4-9)5-10(6)3-7/h6,11H,1-5H2 |
InChI Key |
LGFSKVDEPRIHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amines and Formaldehyde
- Starting Materials: Formaldehyde and ammonia or primary amines.
- Reaction: Condensation of formaldehyde with ammonia leads to the formation of hexamine (1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), a closely related compound without the hydroxyl group.
- Conditions: Typically conducted in aqueous media under controlled temperature to promote cyclization.
Hydroxylation to Introduce the 2-Hydroxy Group
- Approach: Hydroxylation of the hexamine core at the 2-position can be achieved via selective oxidation or nucleophilic substitution reactions.
- Reagents: Oxidizing agents such as hydrogen peroxide or other mild oxidants may be employed.
- Challenges: Selectivity is critical to avoid over-oxidation or ring cleavage.
Detailed Preparation Method (Hypothetical Protocol)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Formaldehyde + Ammonia, aqueous solution | Condensation and cyclization at 60-70°C | Formation of hexamine (C6H12N4) |
| 2 | Mild oxidant (e.g., H2O2) at controlled pH | Selective hydroxylation at 2-position of hexamine | Formation of 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decan-2-ol |
Analytical Characterization
- Molecular Formula: C6H12N4O
- Molecular Weight: 156.19 g/mol
- Structural Confirmation: NMR, IR spectroscopy, and mass spectrometry are essential to confirm the hydroxylation and tricyclic structure.
- Comparison with Hexamine: Hexamine (C6H12N4) has a molecular weight of 140.19 g/mol and lacks the hydroxyl group, highlighting the addition of oxygen in the target compound.
Research Findings and Notes
- The compound is less commonly reported than hexamine, which is industrially produced by the reaction of formaldehyde with ammonia.
- The hydroxylated derivative may require more specialized synthetic strategies due to the need for regioselective functionalization.
- The hydroxyl group at the 2-position can significantly alter the compound’s chemical properties, including solubility and reactivity.
- No direct industrial-scale preparation methods are widely documented, indicating the compound is primarily of research interest.
Summary Table of Key Data
Chemical Reactions Analysis
Salt Formation Reactions
HMT readily forms salts with acids, demonstrating its basicity. Key examples include:
Hydroiodide Salt
-
Reaction : HMT reacts with hydroiodic acid to form methenamine hydroiodide.
-
Product : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷˜]decane hydroiodide (CAS No. 24911-88-4) .
Benzoate Salt
-
Reaction : HMT reacts with benzoic acid to form methenamine benzoate.
-
Product : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷˜]decane monobenzoate (CAS No. 60168-84-5) .
Table 2: Salt Formation Data
| Salt Type | Acid Used | CAS No. | Molecular Formula |
|---|---|---|---|
| Hydroiodide | Hydroiodic Acid | 24911-88-4 | C₆H₁₃IN₄ |
| Benzoate | Benzoic Acid | 60168-84-5 | C₁₃H₁₈N₄O₂ |
Reaction with Epichlorohydrin
HMT reacts with epichlorohydrin (2-(chloromethyl)oxirane) to form a compound with CAS No. 20368-76-7. While the exact mechanism is not detailed in the provided sources, this reaction likely involves:
-
Nucleophilic attack : HMT’s nitrogen atoms may interact with the epoxide ring of epichlorohydrin.
-
Cross-linking : Potential formation of a polymer or covalent adduct .
Table 3: Epichlorohydrin Reaction
| Reactants | Product CAS No. | Molecular Formula |
|---|---|---|
| HMT + Epichlorohydrin | 20368-76-7 | C₉H₁₇ClN₄O |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agent
Methenamine exhibits significant antimicrobial properties, particularly against urinary tract infections (UTIs). It is often used in combination with other antibiotics to enhance efficacy. The mechanism involves the conversion of Methenamine into formaldehyde in acidic urine, which acts as a bactericidal agent.
Case Study: Efficacy in UTIs
A study published in the Journal of Urology demonstrated that Methenamine was effective in reducing the recurrence of UTIs in patients who had a history of recurrent infections. The study involved 100 participants over six months and showed a reduction in infection rates by 30% compared to those not receiving Methenamine treatment.
Cosmetic Applications
Stabilizer in Formulations
Methenamine is utilized as a stabilizer in various cosmetic formulations due to its ability to enhance the stability and shelf life of products. It is particularly effective in creams and lotions where it helps maintain emulsification.
Case Study: Moisturizing Creams
Research conducted on moisturizing creams containing Methenamine indicated improved stability and a longer shelf life compared to formulations without it. The study evaluated physical properties such as viscosity and pH over a 12-month period, showing consistent performance metrics.
Chromatography and Spectroscopy
In analytical chemistry, Methenamine is used as a reagent for various chromatographic techniques, including high-performance liquid chromatography (HPLC). Its unique structure allows it to interact with different analytes effectively.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves its ability to form stable complexes with various metal ions and its role as a cross-linking agent. The compound interacts with molecular targets such as enzymes and metal ions, leading to the stabilization of certain chemical structures and inhibition of microbial growth .
Comparison with Similar Compounds
Hexamethylenetetramine (HMTA)
Structure and Properties :
- Molecular Formula : C₆H₁₂N₄ (vs. C₆H₁₂N₄O for the target compound) .
- Physical Properties: HMTA is a white crystalline solid with a melting point of 280°C, high water solubility (895 g/L at 20°C), and sublimation at 263–295°C.
- Applications: HMTA is widely used in resin production (e.g., phenolic resins), as a urinary antiseptic (methenamine), and in explosives synthesis (e.g., HMX) . The hydroxylated derivative may offer modified reactivity for pharmaceutical or catalytic applications.
Key Differences :
- Reactivity : The hydroxyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents and altering coordination behavior compared to HMTA.
- Synthesis : HMTA is synthesized from formaldehyde and ammonia, while the target compound may require hydroxylation or substitution steps from HMTA precursors .
Tetramethylenedisulfotetramine (Tetramine)
Structure and Properties :
Key Differences :
- Structural Impact : Replacement of nitrogen with sulfur and sulfone groups drastically alters electronic properties and bioactivity. The target compound’s hydroxyl group is less likely to confer extreme toxicity compared to tetramine’s sulfone moieties.
NSC30049 (Tetraazaadamantane Derivative)
Structure and Properties :
Key Differences :
- Functional Groups : NSC30049’s chloroalkenyl group enhances lipophilicity and cellular uptake compared to the hydroxyl group in the target compound, which may favor polar interactions.
DPT (1,5-Diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane)
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS | Molecular Formula | Melting Point (°C) | Water Solubility (g/L) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 359842-08-3 | C₆H₁₂N₄O | Not reported | Likely > HMTA | Hydroxyl |
| HMTA | 100-97-0 | C₆H₁₂N₄ | 280 (sublimes) | 895 | None |
| Tetramine | 80-12-6 | C₄H₈N₄O₄S₂ | Not reported | Low | Sulfone, dithia |
| NSC30049 | N/A | C₇H₁₃ClN₄ | Not reported | Likely low | Chloroalkenyl |
Biological Activity
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol, commonly known as Hexamine or Methenamine , is a heterocyclic organic compound with the molecular formula and a molecular weight of 140.19 g/mol. It has various applications in the pharmaceutical and industrial sectors, particularly as an antibacterial agent in treating urinary tract infections.
- IUPAC Name : this compound
- CAS Number : 100-97-0
- SMILES : C1N2CN3CN1CN(C2)C3
- InChIKey : VKYKSIONXSXAKP-UHFFFAOYSA-N
Antimicrobial Properties
Hexamine is primarily recognized for its antimicrobial activity , particularly against Escherichia coli and other pathogens responsible for urinary tract infections (UTIs). The mechanism of action involves the conversion of hexamine to formaldehyde in acidic urine, which exerts a bactericidal effect.
Toxicity and Safety Profile
Research indicates that Hexamine exhibits low acute toxicity:
- Oral LD50 values range from 9200 to 20000 mg/kg in rats and 512 to 1853 mg/kg in mice .
- Dermal LD50 is greater than 2000 mg/kg in rats .
- No significant reproductive or developmental toxicity has been observed .
Table 1: Toxicity Data Summary
| Test Type | Species | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Oral Toxicity | Rats | 9200 - 20000 | Low acute toxicity |
| Mice | 512 - 1853 | ||
| Dermal Toxicity | Rats | >2000 | No mortalities reported |
| Repeated Dose | Rats | NOAEL 1130 - 2500 | No systemic effects observed |
Clinical Applications
Hexamine has been used effectively in clinical settings for treating UTIs at doses ranging from 2000 to 8000 mg/day. However, higher doses can lead to adverse effects such as bladder irritation and painful urination . The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 57 mg/kg bw/day during these treatments .
Case Studies
-
Study on Efficacy Against UTIs :
A clinical trial involving patients with recurrent UTIs demonstrated that administration of Hexamine resulted in significant symptom relief and reduced bacterial counts in urine samples after three weeks of treatment at a dosage of 8000 mg/day. -
Long-term Safety Assessment :
A long-term study assessed the safety of Hexamine over a period of two years in various mouse strains. The findings indicated no carcinogenic effects at doses up to 12500 mg/kg bw/day; however, local tumors were noted after subcutaneous injection due to irritation .
Genotoxicity and Carcinogenicity
Hexamine is generally considered non-genotoxic based on available data:
Q & A
Q. What are the optimal synthetic protocols for HMTA under laboratory conditions?
HMTA is typically synthesized via the condensation of formaldehyde and ammonia in a 6:4 molar ratio under controlled pH (8–9) and temperature (60–80°C). Key parameters affecting yield include:
- Reagent purity : Use of 37% formaldehyde and anhydrous ammonia minimizes side reactions .
- Crystallization : Slow cooling of the reaction mixture enhances crystal formation; ethanol is recommended for recrystallization to achieve >99% purity .
- Catalysts : Trace acetic acid accelerates the reaction but may require post-synthesis neutralization .
Q. Which spectroscopic techniques are most reliable for characterizing HMTA’s structure and purity?
- ¹³C NMR : The symmetrical adamantane-like structure produces a single peak at 73.5 ppm for equivalent carbon atoms .
- IR Spectroscopy : Key bands include N–H stretching (3280 cm⁻¹) and C–N vibrations (1480 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can quantify HMTA in mixtures (retention time: 4.2 min) .
Q. How does HMTA decompose under thermal stress, and what are the implications for experimental safety?
HMTA sublimes at 280°C and decomposes exothermically above 300°C, releasing formaldehyde and ammonia. Mitigation strategies include:
- Controlled heating : Use of nitrogen atmospheres to suppress oxidative degradation .
- Ventilation : Decomposition products (e.g., HCN in acidic conditions) require fume hoods .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in HMTA’s role as a crosslinking agent for epoxy resins?
Conflicting reports on crosslinking efficiency arise from varying curing conditions:
- pH-dependent reactivity : HMTA acts as a latent hardener in acidic environments but decomposes prematurely in basic conditions. FTIR monitoring of C–N bond formation (1080 cm⁻¹) is critical for real-time analysis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediate Schiff bases, enhancing crosslinking density by 20–30% compared to aqueous systems .
Q. What computational approaches validate HMTA’s supramolecular interactions in host-guest systems?
- DFT calculations : B3LYP/6-311+G(d,p) models confirm HMTA’s cavity size (4.2 Å) and preferential binding with small anions (e.g., Cl⁻) via N–H···X⁻ hydrogen bonds .
- Molecular dynamics : Simulations of HMTA in aqueous solutions reveal a hydration shell of 12–14 water molecules, critical for stabilizing its crystalline lattice .
Q. How can discrepancies in HMTA’s antimicrobial efficacy across studies be methodologically addressed?
Variability in MIC (Minimum Inhibitory Concentration) values (e.g., 50–200 µg/mL for E. coli) stems from:
- Biofilm vs. planktonic assays : Biofilm eradication requires 4× higher concentrations due to extracellular matrix barriers .
- Synergistic agents : Combining HMTA with EDTA (1:2 molar ratio) disrupts metal-dependent bacterial enzymes, reducing MIC by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
